[4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol
Description
[4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol is a brominated pyrazole derivative with a 2,2-difluoroethyl group at position 1 and a hydroxymethyl (-CH2OH) group at position 3. Its molecular formula is C6H6BrF2N2O, and it is reported to have a purity of 95% .
Properties
IUPAC Name |
[4-bromo-1-(2,2-difluoroethyl)pyrazol-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF2N2O/c7-4-1-11(2-6(8)9)10-5(4)3-12/h1,6,12H,2-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPPSFMOBSLLMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol typically involves the reaction of 4-bromo-1H-pyrazole with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid.
Reduction: Formation of 4-hydro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol.
Substitution: Formation of 4-azido-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol.
Scientific Research Applications
Chemistry
In chemistry, [4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its difluoroethyl group can act as a bioisostere, mimicking the behavior of natural substrates in enzymatic reactions.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antiviral, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, [4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol can be used in the development of agrochemicals, dyes, and polymers. Its unique chemical properties make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of [4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol involves its interaction with specific molecular targets such as enzymes or receptors. The difluoroethyl group can enhance the binding affinity of the compound to its target, leading to increased biological activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Substituent Effects on Properties
- Bromine (4-Br) : Enhances electrophilic reactivity and participates in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- 2,2-Difluoroethyl (1-CH2CF2) : Increases electron-withdrawing effects and metabolic stability compared to methyl or ethyl groups .
- Hydroxymethyl (3-CH2OH) : Improves solubility in polar solvents; serves as a handle for further functionalization (e.g., esterification) .
Biological Activity
Overview
The compound [4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol is a member of the pyrazole family, characterized by its unique structural features that include a bromine atom and a difluoroethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor binding.
Chemical Structure and Properties
The molecular formula of [4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol is with a molecular weight of approximately 224.03 g/mol. The presence of fluorine atoms enhances its lipophilicity and may improve binding interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The bromine atom and difluoroethyl group can enhance the compound's binding affinity through halogen bonding and hydrophobic interactions. These interactions may lead to the modulation of enzyme activity or receptor signaling pathways, making it a candidate for further pharmacological studies.
Enzyme Inhibition
Research indicates that compounds with similar structural motifs exhibit significant enzyme inhibition properties. For instance, pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The brominated and difluorinated characteristics of [4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol may enhance its potency as an inhibitor compared to non-fluorinated analogs.
Receptor Binding
The compound's potential as a receptor ligand has been explored in various studies. Pyrazoles are known to interact with GABA receptors and other neurotransmitter systems. The fluorine atoms may contribute to increased selectivity and affinity for specific receptor subtypes.
Comparative Analysis
To better understand the biological activity of [4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol, it is useful to compare it with other related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Bromo-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole | Structure | Moderate COX inhibition |
| 4-Chloro-1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole | Structure | Antifungal activity |
| 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole | Structure | Potential anticancer properties |
Study on Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of halogenated pyrazoles, including derivatives similar to [4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol. The study found that these compounds exhibited selective cytotoxicity against p53-deficient cancer cell lines, suggesting a mechanism involving apoptosis induction through receptor modulation .
Enzyme Inhibition Assays
Another investigation focused on the enzyme inhibition profile of pyrazole derivatives. The results demonstrated that compounds bearing halogen substituents displayed enhanced inhibitory effects on COX enzymes compared to their non-halogenated counterparts. This reinforces the hypothesis that [4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol may share similar inhibitory properties due to its structural features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
